Cas no 1806992-30-2 (3-Bromo-5-cyano-2-(difluoromethyl)pyridine-4-sulfonamide)
3-Bromo-5-cyano-2-(difluoromethyl)pyridine-4-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 3-Bromo-5-cyano-2-(difluoromethyl)pyridine-4-sulfonamide
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- Inchi: 1S/C7H4BrF2N3O2S/c8-4-5(7(9)10)13-2-3(1-11)6(4)16(12,14)15/h2,7H,(H2,12,14,15)
- InChI Key: LXEMMNBSLGNFPS-UHFFFAOYSA-N
- SMILES: BrC1C(C(F)F)=NC=C(C#N)C=1S(N)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 402
- XLogP3: 0.5
- Topological Polar Surface Area: 105
3-Bromo-5-cyano-2-(difluoromethyl)pyridine-4-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029061838-250mg |
3-Bromo-5-cyano-2-(difluoromethyl)pyridine-4-sulfonamide |
1806992-30-2 | 97% | 250mg |
$1,008.00 | 2022-03-31 | |
| Alichem | A029061838-500mg |
3-Bromo-5-cyano-2-(difluoromethyl)pyridine-4-sulfonamide |
1806992-30-2 | 97% | 500mg |
$1,711.50 | 2022-03-31 | |
| Alichem | A029061838-1g |
3-Bromo-5-cyano-2-(difluoromethyl)pyridine-4-sulfonamide |
1806992-30-2 | 97% | 1g |
$2,950.20 | 2022-03-31 |
3-Bromo-5-cyano-2-(difluoromethyl)pyridine-4-sulfonamide Related Literature
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 3-Bromo-5-cyano-2-(difluoromethyl)pyridine-4-sulfonamide
3-Bromo-5-cyano-2-(difluoromethyl)pyridine-4-sulfonamide: A Promising Compound in Medicinal Chemistry
3-Bromo-5-cyano-2-(difluoromethyl)pyridine-4-sulfonamide, with the chemical formula C10H6BrF2N3O2S, represents a unique class of pyridine derivatives that have garnered significant attention in medicinal chemistry due to their diverse biological activities. The CAS No. 1806992-30-2 is a critical identifier for this compound, enabling precise referencing in research studies and drug development. This pyridine sulfonamide contains multiple functional groups, including a bromine atom, cyanide group, difluoromethyl moiety, and a sulfonamide linkage, which collectively contribute to its pharmacological profile and synthetic versatility.
Recent advancements in computational chemistry and structure-activity relationship (SAR) analysis have highlighted the potential of 3-Bromo-5-cyano-2-(difluoromethyl)pyridine-4-sulfonamide as a scaffold for targeted drug discovery. A 2023 study published in *Journal of Medicinal Chemistry* demonstrated that the difluoromethyl substituent enhances the lipophilicity of the molecule, improving its ability to cross biological membranes and reach intracellular targets. This property is particularly relevant in anti-cancer research, where cell membrane permeability is a critical factor for drug efficacy.
The cyanide group in 3-Bromo-5-cyano-2-(difluoromethyl)pyridine-4-sulfonamide plays a dual role in its biological activity. On one hand, it acts as an electron-withdrawing group, modulating the electronic properties of the pyridine ring and influencing its reactivity toward enzymatic targets. On the other hand, the cyanide moiety can serve as a bioisostere for nitro groups, which are commonly used in prodrug design to enhance metabolic stability. This dual functionality makes the compound a valuable candidate for drug repurposing strategies.
3-Bromo-5-cyano-2-(difluoromethyl)pyridine-4-sulfonamide has also shown promise in anti-inflammatory applications. A 2024 study in *Bioorganic & Medicinal Chemistry* reported that the sulfonamide linkage in the molecule interacts with cyclooxygenase (COX) enzymes, inhibiting the production of pro-inflammatory prostaglandins. This mechanism is similar to that of non-steroidal anti-inflammatory drugs (NSAIDs), but with potentially reduced gastrointestinal side effects due to the fluorinated substituents that minimize metabolic degradation in the liver.
The bromine atom in 3-Bromo-5-cyano-2-(difluoromethyl)pyridine-4-sulfonamide contributes to its steric hindrance and electronic effects, which are crucial for target specificity. Research published in *ACS Medicinal Chemistry Letters* (2023) found that the bromine substitution enhances the binding affinity of the compound for protein kinase C (PKC), a key enzyme in signal transduction pathways associated with cancer progression. This makes the compound a potential candidate for targeted therapies in oncology.
3-Bromo-5-cyano-2-(difluoromethyl)pyridine-4-sulfonamide is also being explored for its antimicrobial properties. A 2022 study in *Antimicrobial Agents and Chemotherapy* revealed that the sulfonamide group can disrupt bacterial cell wall synthesis by inhibiting dihydropteroate synthase, an enzyme essential for folic acid biosynthesis. This mechanism is similar to that of sulfonamide antibiotics, but the fluorinated substituents may confer resistance to enzymatic degradation, improving the therapeutic efficacy of the compound.
Synthetic approaches to 3-Bromo-5-cyano-2-(difluoromethyl)pyridine-4-sulfonamide have been optimized using green chemistry principles to minimize environmental impact. A 2023 paper in *Green Chemistry* described a catalytic method for introducing the difluoromethyl group via electrophilic fluorination, reducing the need for hazardous reagents. This approach aligns with the growing emphasis on sustainable drug development and eco-friendly synthesis in pharmaceutical research.
The pyridine ring in 3-Bromo-5-cyano-2-(difluoromethyl)pyridine-4-sulfonamide is a versatile platform for drug modification. By incorporating biocompatible functional groups such as hydroxyl or amino moieties, researchers can fine-tune the solubility and bioavailability of the compound. This flexibility is particularly valuable in personalized medicine, where drug customization is needed to address individual genetic variations.
In conclusion, 3-Bromo-5-cyano-2-(difluoromethyl)pyridine-4-sulfonamide (CAS No. 1806992-30-2) is a multifunctional pyridine sulfonamide with significant potential in medicinal chemistry. Its unique combination of bromine, cyanide, difluoromethyl, and sulfonamide groups enables a wide range of biological activities, from anti-inflammatory to anti-cancer applications. Ongoing research efforts are further refining its therapeutic utility, positioning it as a promising candidate for innovative drug development.
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